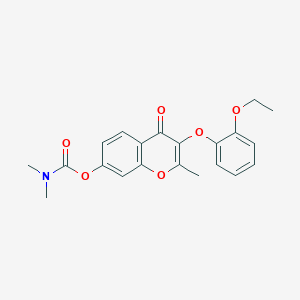
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate, is a derivative of the chromene family, which is a class of organic compounds with diverse biological activities and applications. Chromenes are known for their presence in natural products and potential pharmacological properties. The compound is structurally related to various chromene derivatives synthesized and analyzed in the provided studies, which explore the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of chromene derivatives is a topic of interest in several studies. For instance, the use of 3-hydroxy-3-methyl-1,1-dimethoxybutane as a reagent for dimethylchromenylation is discussed, which is a method for synthesizing chromens with a 2,2-dimethyl-substitution pattern . Another study describes the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide to form triazinones and triazine-diones . Additionally, the synthesis of oxo- and thio-analogues of 2-oxo-2H-chromen-7-yl dimethylcarbamates, which may share similarities with the compound of interest, is reported, highlighting the use of microwave synthesis for sulfur-containing carbamates .
Molecular Structure Analysis
The molecular structure of chromene derivatives is crucial for understanding their properties and potential applications. One study provides detailed crystallographic data for a compound with a dichlorophenyl and ethoxy group attached to a chromen-2-one core, which may offer insights into the structural aspects of the compound of interest . Another study reports the crystal structure of a dimeric chromen-2-one derivative, which crystallizes in the monoclinic system and features intramolecular hydrogen bonding .
Chemical Reactions Analysis
Chromene derivatives undergo various chemical reactions that can modify their structure and properties. The reaction of 4-hydroxycoumarins with DMAD and phosphites to produce (chromen-3-yl)-(dialkoxyphosphoryl)succinates is an example of the chemical versatility of chromene compounds . Furthermore, the synthesis and reactions of a 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester demonstrate the potential for nucleophilic substitution and cyclization reactions in chromene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The study of the crystal structure of a chromen-2-one derivative reveals p-p stacking and the formation of linear chains in the crystallographic c-axis, which can affect the compound's physical properties . The anti-juvenile hormone activity of certain chromen-7-yl methoxy benzoates indicates the biological relevance of chromene derivatives and their potential as bioactive molecules10.
Propriétés
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-5-25-16-8-6-7-9-17(16)28-20-13(2)26-18-12-14(27-21(24)22(3)4)10-11-15(18)19(20)23/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQVAHJNZPKPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)
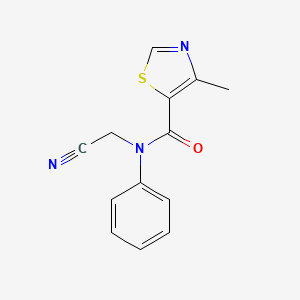
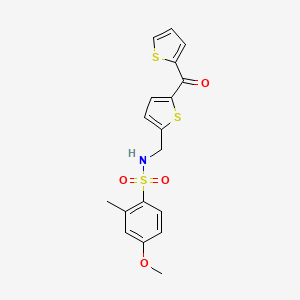
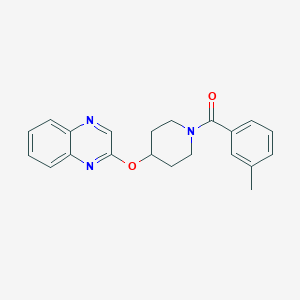
![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)
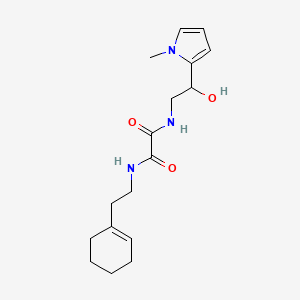
![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)



![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)
![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)
![1-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3005009.png)